molecular formula C15H19N3O B7472799 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide

2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide

Cat. No. B7472799
M. Wt: 257.33 g/mol
InChI Key: GNKKTHFNJJSPEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as TAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. TAP belongs to the class of pyrazole compounds and has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. In

Mechanism of Action

The exact mechanism of action of 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. This compound has been tested in various animal models of inflammation and has been found to reduce inflammation and pain. This compound has also been found to reduce fever in animal models of pyrexia. This compound has been shown to be well-tolerated in animal studies and has not been associated with any significant adverse effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the treatment of various inflammatory conditions. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to administer in certain formulations.

Future Directions

There are several future directions for the research on 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide. One potential direction is to further explore the mechanism of action of this compound. Another direction is to investigate the potential therapeutic applications of this compound in various inflammatory conditions. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Finally, more research is needed to investigate the potential adverse effects of this compound and to determine its safety profile.

Synthesis Methods

The synthesis of 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the reaction between 4-methylacetophenone and 1,3,5-trimethylpyrazole-4-carboxylic acid hydrazide in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified by recrystallization to obtain this compound in its pure form.

Scientific Research Applications

2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. This compound has been tested in various animal models of inflammation and has been found to reduce inflammation and pain. This compound has also been tested in vitro and has been found to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

properties

IUPAC Name

2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-10-5-7-13(8-6-10)9-14(19)16-15-11(2)17-18(4)12(15)3/h5-8H,9H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKKTHFNJJSPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=C(N(N=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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